molecular formula C8H5N3S B3345962 2-Aminobenzo[d]thiazole-4-carbonitrile CAS No. 1126637-56-6

2-Aminobenzo[d]thiazole-4-carbonitrile

Cat. No.: B3345962
CAS No.: 1126637-56-6
M. Wt: 175.21 g/mol
InChI Key: QNDQXLXHGNEGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Aminobenzo[d]thiazole-4-carbonitrile” is a chemical compound with the molecular formula C8H5N3S . It is a derivative of 2-aminobenzothiazole .


Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives has been a subject of interest in recent years due to their pharmaceutical activities and therapeutic potential . A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 2-aminobenzothiazole scaffold . The InChI code for this compound is 1S/C8H5N3S/c9-4-5-1-2-7-6 (3-5)11-8 (10)12-7/h1-3H, (H2,10,11) .


Chemical Reactions Analysis

2-Aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Mechanism of Action

While the exact mechanism of action for “2-Aminobenzo[d]thiazole-4-carbonitrile” is not specified in the available resources, 2-aminothiazole derivatives have been studied for their potential as anticancer agents . For instance, Traf2- and Nck-interacting kinase (TNIK) has been proposed as a first-in-class anti-cancer target molecule to regulate the Wnt signaling pathway .

Future Directions

The synthesis of 2-aminobenzothiazole derivatives, including “2-Aminobenzo[d]thiazole-4-carbonitrile”, is a promising area of research due to their potential therapeutic applications . Future research could focus on developing more efficient synthesis methods and exploring the biological activities of these compounds .

Properties

IUPAC Name

2-amino-1,3-benzothiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDQXLXHGNEGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
N#C[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared from 2-amino-4-bromo-1,3-benzothiazole by heating with CuCN (1.0 eq.) in DMF at 160° C. for 12 h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzo[d]thiazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Aminobenzo[d]thiazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Aminobenzo[d]thiazole-4-carbonitrile
Reactant of Route 4
2-Aminobenzo[d]thiazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Aminobenzo[d]thiazole-4-carbonitrile
Reactant of Route 6
2-Aminobenzo[d]thiazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.